Ozone

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

THE BIOCHEMICAL MECHANISM OF PULMONARY INJURY PRODUCED BY OZONE MAY BE DUE TO THE FORMATION OF REACTIVE FREE-RADICAL INTERMEDIATES. OZONE-INDUCED FREE RADICALS MAY BE DERIVED FROM INTERACTION WITH SULFHYDRYL GROUPS, FROM OXIDATIVE DECOMP OF UNSATURATED FATTY ACIDS, OR BOTH. SEVERAL LINES OF EVIDENCE INDICATE THAT ONE OF THE BIOLOGICAL ACTIONS OF OZONE IS REACTION WITH UNSATURATED FATTY ACIDS. THE OZONIZATION OF THESE FATTY ACIDS IS ESSENTIALLY EQUIVALENT TO LIPID PEROXIDATION. OZONE CAUSES DESQUAMATION OF THE EPITHELIUM THROUGHOUT THE CILIATED AIRWAYS & PRODUCES DEGENERATIVE CHANGES IN TYPE-I CELLS & SWELLING OR RUPTURE OF THE CAPILLARY ENDOTHELIUM IN THE ALVEOLI. THE TYPE-I CELLS ARE LATER REPLACED BY TYPE-II CELLS. EFFECTS OF AMBIENT LEVELS OF OZONE ON CELL SIZE & COMPARTMENTS WERE DETERMINED MORPHOMETRICALLY FOR IN SITU & LAVAGED PULMONARY ALVEOLAR MACROPHAGES FROM RATS EXPOSED TO FILTERED AIR OR TO FILTERED AIR WITH 0.60 PPM OZONE. THE OZONE EXPOSURE WAS 8 HR/DAY FOR 3 DAYS. SIGNIFICANT EXPOSURE-RELATED COMPARTMENTAL VOLUME & DIAMETER CHANGES OF IN SITU CENTRIACINAR MACROPHAGES WERE: DECREASED ENDOPLASM; INCREASED LYSOSOME-LIKE STRUCTURES; DECREASED PRIMARY LYSOSOMES; INCREASED SMALL & LARGE SECONDARY LYSOSOMES; & DECREASED PHAGOSOMES/AUTOPHAGOSOMES. RABBITS WERE EXPOSED TO 0.4 PPM OZONE, 7 HR/DAY, 5 DAYS/WK FOR 6 WK, 2 WK AFTER PNEUMONECTOMY. EXPOSURE OF CONTROL ANIMALS TO OZONE RESULTED IN A 15% INCREASE IN LUNG VOLUME. LUNG GROWTH ACCOMPANYING PNEUMONECTOMY WAS NOT COMPROMISED UNDER CONDITIONS OF EXPOSURE TO OZONE, & MALES & FEMALES OF THE SAME AGE & BODY WEIGHT GAVE SIMILAR RESPONSES AS MEASURED BY MORPHOMETRIC PARAMETERS. |

|---|---|

CAS No. |

10028-15-6 |

Molecular Formula |

O3 |

Molecular Weight |

47.998 g/mol |

IUPAC Name |

trioxirane |

InChI |

InChI=1S/O3/c1-2-3-1 |

InChI Key |

XQOAKYYZMDCSIA-UHFFFAOYSA-N |

SMILES |

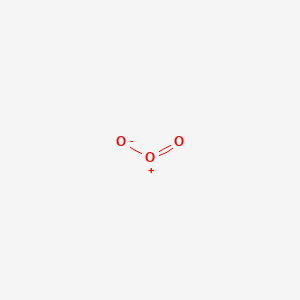

[O-][O+]=O |

Canonical SMILES |

O1OO1 |

boiling_point |

-169.6 °F at 760 mmHg (EPA, 1998) -111.9 °C -112 °C -169 °F |

Color/Form |

COLORLESS GAS; DARK BLUE LIQ; BLUE-BLACK CRYSTALS BLUISH GAS Colorless to blue gas. |

density |

1.614 at -319.7 °F (NTP, 1992) - Denser than water; will sink GAS: 2.144 G/L @ 0 °C; LIQ: 1.614 G/L @ -195.4 °C 1.614 at -319.7 °F 1.66(relative gas density) |

melting_point |

-251 °C |

Other CAS No. |

10028-15-6 |

physical_description |

Liquid |

Pictograms |

Oxidizer; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

shelf_life |

UNSTABLE GAS ... @ NORMAL TEMP DECOMP TO BIATOMIC OXYGEN. ... IN LIQ OR SOLID PHASE PARTICULARLY UNSTABLE. ALTHOUGH STABILITY OF OZONE IN AQ SOLN DECR AS ALKALINITY RISES, THIS EFFECT IS REVERSED @ HIGH CONCN; T/2 OF OZONE IS 2 MIN IN 1 N SODIUM HYDROXIDE; IT IS INCR TO 83 HR IN 20 N SODIUM HYDROXIDE Liquefiable at -12 °C. |

solubility |

3e-05 g/100 g at 68 °F (NTP, 1992) 49 CC/100 CC WATER AT 0 °C; SOL IN ALKALINE SOLVENTS, OILS Solubility in water: none (32 °F): 0.001% |

Synonyms |

Ground Level Ozone Level Ozone, Ground Level Ozone, Low Low Level Ozone Ozone Ozone, Ground Level Ozone, Low Level Ozone, Tropospheric Tropospheric Ozone |

vapor_density |

1.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air) Relative vapor density (air = 1): 1.6 1.66 |

vapor_pressure |

41257 mmHg at 10.4 °F (EPA, 1998) >1 atm |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stratospheric Ozone Formation and Destruction Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and photochemical processes governing the formation and destruction of stratospheric ozone. It details the fundamental Chapman Cycle, the significant role of catalytic destructive cycles, and the experimental methodologies used to quantify these atmospheric phenomena.

The Chapman Cycle: The Foundation of the this compound Layer

In 1930, Sydney Chapman first proposed the series of reactions that describe the formation and destruction of this compound in the stratosphere, now known as the Chapman Cycle.[1] This cycle represents the baseline state of the this compound layer, driven by solar ultraviolet (UV) radiation.

The formation of stratospheric this compound begins with the photolysis of molecular oxygen (O₂) by high-energy UV radiation (wavelengths shorter than 240 nm).[2] This process breaks the O₂ molecule into two highly reactive oxygen atoms (O).[2]

Reaction 1: Photodissociation of Oxygen O₂ + hν (λ < 240 nm) → 2O

These oxygen atoms then rapidly combine with other oxygen molecules in the presence of a third body (M), such as N₂ or another O₂, to form this compound (O₃).[2] The third body is necessary to absorb the excess energy from the reaction.

Reaction 2: this compound Formation O + O₂ + M → O₃ + M

This compound itself is also subject to photolysis, primarily by lower-energy UV radiation (wavelengths between 240 and 320 nm), which regenerates an oxygen atom and an oxygen molecule.[2]

Reaction 3: Photodissociation of this compound O₃ + hν (240 < λ < 320 nm) → O₂ + O

Finally, this compound can be destroyed through a reaction with an atomic oxygen atom, reforming two molecules of oxygen.[2]

Reaction 4: this compound Destruction O + O₃ → 2O₂

The Chapman Cycle establishes a dynamic equilibrium where this compound is continuously created and destroyed, resulting in a relatively stable this compound layer that effectively absorbs a significant portion of harmful solar UV radiation.

Catalytic Destruction Cycles

Observations of stratospheric this compound concentrations revealed that the Chapman cycle alone overestimates the actual amount of this compound present.[2] This discrepancy is explained by the presence of catalytic cycles involving trace amounts of various atmospheric species that dramatically accelerate the rate of this compound destruction. The primary catalysts are radicals from the nitrogen (NOx), hydrogen (HOx), chlorine (ClOx), and bromine (BrOx) families.[3]

A general representation of a catalytic this compound destruction cycle (where X is the catalyst) is:

X + O₃ → XO + O₂ XO + O → X + O₂ Net Reaction: O₃ + O → 2O₂

In these cycles, the catalyst (X) is regenerated and can proceed to destroy thousands of this compound molecules.[4]

Nitrogen Oxides (NOx) Cycle

The most significant natural catalytic cycle involves nitrogen oxides, primarily nitric oxide (NO) and nitrogen dioxide (NO₂).[5] The primary source of stratospheric NOx is the oxidation of nitrous oxide (N₂O), which is produced by biological processes at the Earth's surface.[6]

NOx Catalytic Cycle: NO + O₃ → NO₂ + O₂ NO₂ + O → NO + O₂ Net Reaction: O₃ + O → 2O₂

Hydrogen Oxides (HOx) Cycle

In the upper stratosphere, the hydroxyl radical (OH) and the hydroperoxyl radical (HO₂) play a significant role in this compound destruction.[4] These radicals are primarily formed from the reaction of water vapor (H₂O) with electronically excited oxygen atoms, which are themselves a product of this compound photolysis.

HOx Catalytic Cycle: OH + O₃ → HO₂ + O₂ HO₂ + O → OH + O₂ Net Reaction: O₃ + O → 2O₂

Chlorine (ClOx) and Bromine (BrOx) Cycles

The introduction of anthropogenic compounds, particularly chlorofluorocarbons (CFCs) and halons, has led to a significant increase in the stratospheric concentrations of chlorine and bromine, respectively. These halogens are potent catalysts for this compound destruction.[5] CFCs are inert in the troposphere but are photolyzed by UV radiation in the stratosphere to release chlorine atoms.

ClOx Catalytic Cycle: Cl + O₃ → ClO + O₂ ClO + O → Cl + O₂ Net Reaction: O₃ + O → 2O₂

A similar cycle exists for bromine, which is, on a per-atom basis, even more efficient at destroying this compound than chlorine.[3]

BrOx Catalytic Cycle: Br + O₃ → BrO + O₂ BrO + O → Br + O₂ Net Reaction: O₃ + O → 2O₂

Furthermore, synergistic cycles involving both chlorine and bromine can occur, significantly enhancing this compound depletion, particularly in the polar regions.[3]

ClO-BrO Coupled Cycle: Cl + O₃ → ClO + O₂ Br + O₃ → BrO + O₂ ClO + BrO → Cl + Br + O₂ Net Reaction: 2O₃ → 3O₂

Quantitative Data

The rates of the reactions involved in stratospheric this compound chemistry are crucial for accurately modeling the this compound layer. These rate constants are determined through laboratory experiments and are regularly evaluated and compiled by bodies such as the NASA Panel for Data Evaluation (JPL Data Evaluation).[7]

Reaction Rate Constants

The following tables summarize the recommended rate constants for key reactions in the stratospheric this compound formation and destruction cycles. The temperature dependence of these rates is typically expressed in the Arrhenius form, k(T) = A * exp(-Ea / (R * T)), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin. For bimolecular reactions, the rate is often given as k(T) = A * (T/300)^n * exp(-B/T). Photolysis rates (J) are dependent on the actinic flux and the absorption cross-section and quantum yield of the molecule.

Table 1: Chapman Cycle Reactions

| Reaction | Rate Constant (k) or Photolysis Rate (J) | Notes |

| O₂ + hν → 2O | J₁ | Dependent on solar flux and O₂ column |

| O + O₂ + M → O₃ + M | k₂ = 6.0 x 10⁻³⁴ (T/300)⁻²·³ [M] cm⁶ molecule⁻² s⁻¹ | [M] is the concentration of the third body |

| O₃ + hν → O₂ + O | J₃ | Dependent on solar flux and O₃ column |

| O + O₃ → 2O₂ | k₄ = 8.0 x 10⁻¹² exp(-2060/T) cm³ molecule⁻¹ s⁻¹ |

Table 2: Catalytic Cycle Reactions

| Cycle | Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (A * exp(-B/T)) |

| NOx | NO + O₃ → NO₂ + O₂ | 1.8 x 10⁻¹⁴ | 3.0 x 10⁻¹² exp(-1500/T) |

| NO₂ + O → NO + O₂ | 9.7 x 10⁻¹² | 3.2 x 10⁻¹² exp(130/T) | |

| HOx | OH + O₃ → HO₂ + O₂ | 1.9 x 10⁻¹⁴ | 1.7 x 10⁻¹² exp(-940/T) |

| HO₂ + O → OH + O₂ | 4.8 x 10⁻¹¹ | 3.0 x 10⁻¹¹ exp(200/T) | |

| ClOx | Cl + O₃ → ClO + O₂ | 1.2 x 10⁻¹¹ | 2.8 x 10⁻¹¹ exp(-250/T) |

| ClO + O → Cl + O₂ | 4.7 x 10⁻¹¹ | 3.0 x 10⁻¹¹ exp(75/T) | |

| BrOx | Br + O₃ → BrO + O₂ | 1.2 x 10⁻¹² | 1.7 x 10⁻¹¹ exp(-800/T) |

| BrO + O → Br + O₂ | 3.4 x 10⁻¹¹ | 2.0 x 10⁻¹¹ exp(130/T) | |

| ClO-BrO | ClO + BrO → Cl + Br + O₂ | 1.4 x 10⁻¹¹ | 6.1 x 10⁻¹² exp(180/T) |

Note: The rate constants are sourced from the JPL Publication 19-5: Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies.[7]

Atmospheric Concentrations of Key Species

The following table provides typical mixing ratios for key species involved in stratospheric this compound chemistry at an altitude of approximately 25-30 km in the mid-latitudes. These values can vary significantly with altitude, latitude, season, and time of day.

Table 3: Typical Stratospheric Mixing Ratios

| Species | Typical Mixing Ratio (parts per billion by volume - ppbv) |

| O₃ | 5,000 - 10,000 |

| O | < 0.1 |

| NOₓ (NO + NO₂) | 10 - 20 |

| HOₓ (OH + HO₂) | < 0.1 |

| ClOₓ (Cl + ClO) | 0.5 - 2 |

| BrOₓ (Br + BrO) | 0.005 - 0.02 |

| N₂O | 100 - 300 |

| H₂O | 4,000 - 6,000 |

| CH₄ | 1,000 - 1,500 |

Experimental Protocols

Our understanding of stratospheric this compound chemistry is built upon a combination of laboratory experiments, atmospheric measurements, and computer modeling.

Laboratory Measurement of Gas-Phase Reaction Rate Constants

Technique: Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a common and powerful technique for directly measuring the rate constants of gas-phase reactions involving radical species.[8]

Methodology:

-

Reactant Preparation: A slow flow of a known concentration of a stable precursor for the radical of interest (e.g., H₂O for OH radicals) and a known excess concentration of the reactant gas are introduced into a temperature-controlled reaction cell. The total pressure is maintained by a flow of an inert buffer gas (e.g., He or N₂).

-

Radical Generation: A high-intensity pulse of UV light from a flash lamp photolyzes the precursor molecule, creating a sudden, uniform concentration of the radical species within the reaction cell.

-

Radical Detection: The concentration of the radical is monitored over time using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by the radical. The radical absorbs this light and then fluoresces, emitting light in all directions. A photomultiplier tube (PMT) placed perpendicular to both the resonance lamp beam and the flash lamp beam detects this fluorescence. The intensity of the fluorescence is directly proportional to the concentration of the radical.

-

Data Acquisition: The fluorescence signal is recorded as a function of time after the photolysis flash. This results in a decay curve of the radical concentration.

-

Data Analysis: The reaction is carried out under pseudo-first-order conditions, where the concentration of the reactant gas is much greater than the initial concentration of the radical. The observed decay of the radical will therefore follow first-order kinetics. The natural logarithm of the fluorescence signal is plotted against time, yielding a straight line with a slope equal to the negative of the pseudo-first-order rate constant (k').

-

Determination of the Bimolecular Rate Constant: The experiment is repeated for several different concentrations of the reactant gas. A plot of k' versus the concentration of the reactant gas will yield a straight line with a slope equal to the bimolecular rate constant (k) for the reaction of interest.

Atmospheric Measurement of Trace Gases

Technique: Microwave Limb Sounder (MLS)

The Microwave Limb Sounder (MLS) is a satellite-based instrument that measures microwave thermal emission from the Earth's atmospheric limb (the edge of the atmosphere as seen from space) to determine vertical profiles of various atmospheric gases, temperature, and pressure.[9][10] The Upper Atmosphere Research Satellite (UARS) MLS provided crucial data on stratospheric this compound and related species from 1991 to 2001.[9]

Methodology:

-

Measurement Principle: The MLS instrument is a passive radiometer that measures the naturally occurring microwave thermal emission from the atmosphere.[11] As the satellite orbits the Earth, the instrument's antenna scans vertically through the atmospheric limb.

-

Spectral Analysis: Different atmospheric gases have unique spectral emission lines at microwave frequencies. The MLS instrument measures the intensity of this emission at specific frequencies corresponding to the species of interest (e.g., O₃, ClO, H₂O).

-

Retrieval Algorithm: The measured microwave radiances are processed using a complex retrieval algorithm to infer the vertical profiles of the atmospheric parameters.[12] This algorithm uses a forward model to calculate the expected radiances for an estimated atmospheric state and then iteratively adjusts the atmospheric profile until the calculated radiances match the measured radiances. The shape of the emission lines is pressure-broadened, which allows for the determination of the vertical distribution of the emitting gas.

-

Data Products: The output of the retrieval process is vertical profiles of the volume mixing ratios of various trace gases, as well as temperature and pressure profiles, with a vertical resolution of a few kilometers.

Technique: Cryogenic Whole-Air Sampling

This in-situ technique involves collecting air samples from the stratosphere using a balloon-borne instrument and then analyzing these samples in a laboratory.[13]

Methodology:

-

Sample Collection: A cryogenic whole-air sampler, consisting of a series of evacuated stainless-steel canisters cooled to cryogenic temperatures (typically with liquid neon), is flown into the stratosphere on a large balloon.[14][15] At desired altitudes, valves are opened, and the surrounding air is drawn into the cold canisters, where it freezes.

-

Sample Recovery and Storage: After the balloon flight, the sampler is recovered, and the canisters containing the solidified air samples are transported to a laboratory.

-

Laboratory Analysis: In the laboratory, the samples are warmed to the gas phase and analyzed using techniques such as gas chromatography with mass spectrometry (GC-MS) or electron capture detection (GC-ECD).[14] This allows for the precise quantification of a wide range of stable trace gases.

Measurement of Photolysis Rates

Technique: Chemical Actinometry

This method determines the photolysis rate of a specific compound by measuring the rate of a well-characterized photochemical reaction.[16]

Methodology:

-

Actinometer Selection: A chemical system with a well-known absorption spectrum and quantum yield is chosen as the actinometer. For stratospheric studies, the photolysis of NO₂ is often used as a reference.

-

Experimental Setup: The actinometer is placed in a reaction chamber with a light source that simulates the solar actinic flux.

-

Measurement: The rate of change of the actinometer's concentration (or the rate of formation of its products) is measured.

-

Calculation: The photolysis rate (J) of the actinometer is calculated from its known photochemical properties and the measured reaction rate.

-

Scaling to Atmospheric Conditions: The measured photolysis rate in the laboratory is then scaled to atmospheric conditions by comparing it to the calculated atmospheric photolysis rate of the actinometer under specific solar zenith angles and this compound column densities.[16] This allows for the determination of the photolysis rate of the target compound in the actual atmosphere.

References

- 1. epj-conferences.org [epj-conferences.org]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Stratospheric Chemistry -- Perspectives in Environmental Chemistr [personal.ems.psu.edu]

- 7. jpldataeval.jpl.nasa.gov [jpldataeval.jpl.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microwave Limb Sounder | UARS MLS Overview [mls.jpl.nasa.gov]

- 10. Microwave limb sounder - Wikipedia [en.wikipedia.org]

- 11. journals.ametsoc.org [journals.ametsoc.org]

- 12. researchgate.net [researchgate.net]

- 13. stratocat.com.ar [stratocat.com.ar]

- 14. amt.copernicus.org [amt.copernicus.org]

- 15. stratocat.com.ar [stratocat.com.ar]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Historical Discovery and Measurement of Atmospheric Ozone

An in-depth technical guide on the historical discovery and measurement of atmospheric ozone, designed for researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive overview of the pivotal discoveries and evolving methodologies in the study of atmospheric this compound. From its initial identification to the establishment of global monitoring networks, this guide details the key experiments, the scientists behind them, and the technological advancements that have shaped our understanding of this critical atmospheric component.

The Discovery of this compound

The journey into understanding atmospheric this compound began in the mid-19th century with the work of German chemist Christian Friedrich Schönbein.[1][2] In 1839, during experiments on the electrolysis of water and the slow oxidation of white phosphorus, Schönbein noted a distinct pungent odor, reminiscent of the air after a lightning strike.[2][3][4][5] This led him to isolate and identify a new gaseous substance, which he named "this compound" from the Greek word "ozein," meaning "to smell."[2][3][4] The chemical formula for this compound, O₃, was later determined in 1865 by Jacques-Louis Soret and confirmed by Schönbein in 1867.[3]

Early Methodologies for this compound Detection

Schönbein's initial work not only identified this compound but also provided the first method for its detection.

-

Principle: This qualitative method relies on the oxidizing property of this compound. This compound oxidizes iodide to iodine, which then reacts with starch to produce a characteristic blue color.

-

Materials:

-

Potassium iodide (KI)

-

Starch

-

Filter paper

-

-

Procedure:

-

A solution of potassium iodide and starch is prepared.

-

Strips of filter paper are soaked in the solution and then dried.

-

The prepared test paper is exposed to the air.

-

The degree and rate of the color change to blue indicate the relative presence of this compound.

-

The Discovery of the Atmospheric this compound Layer

While Schönbein had suggested the presence of this compound in the atmosphere, it was the study of the solar spectrum that confirmed its existence and location in the upper atmosphere.[4]

-

1880: W. N. Hartley proposed that the sharp cut-off in the ultraviolet (UV) region of the solar spectrum was due to the absorption of this radiation by this compound in the atmosphere.[6] This was based on his laboratory observations of UV absorption by this compound.

-

1913: French physicists Charles Fabry and Henri Buisson made precise measurements of the UV spectrum of the sun.[6][7] Their work provided the first quantitative estimate of the total amount of atmospheric this compound, concluding it was equivalent to a layer approximately 5 mm thick at standard temperature and pressure.[7]

-

1917: Further confirmation came from Fowler and Strutt (who later became Lord Rayleigh), who identified absorption bands in the solar spectrum that were consistent with those of this compound observed in the laboratory.[7]

The Chapman Cycle: A Theoretical Framework

In 1930, British mathematician and geophysicist Sydney Chapman proposed the first theoretical mechanism for the formation and destruction of this compound in the stratosphere, now known as the Chapman cycle or the this compound-oxygen cycle.[8][9][10][11][12] This photochemical theory provided a fundamental understanding of the natural balance of stratospheric this compound.

Caption: The Chapman Cycle illustrating the formation and destruction of stratospheric this compound.

Ground-Based Measurement: The Dobson Spectrophotometer

The 1920s marked a significant leap in this compound measurement with the invention of the Dobson spectrophotometer by Gordon M. B. Dobson.[13][14][15][16][17][18][19][20] This instrument became the standard for ground-based total this compound monitoring for many decades and led to the establishment of a global network of observing stations, especially during the International Geophysical Year of 1957-58.[7][20]

-

Principle: The instrument measures the total column this compound by comparing the relative intensities of two wavelengths of solar UV radiation at the Earth's surface. One wavelength is strongly absorbed by this compound, while the other is only weakly absorbed.[13][14][16] The ratio of these intensities is used to calculate the total amount of this compound in the atmospheric column above the instrument.

-

Apparatus:

-

A double monochromator to isolate the desired UV wavelengths.

-

A photomultiplier tube to detect the light intensity.

-

An optical wedge for balancing the intensities of the two wavelengths.

-

-

Procedure (Direct Sun Measurement):

-

The instrument is pointed directly at the sun.

-

The monochromator selects a pair of UV wavelengths (e.g., 305.5 nm and 325.4 nm).

-

The light from these two wavelengths is passed through the instrument.

-

The operator adjusts a calibrated dial connected to the optical wedge until the intensities of the two wavelengths are equal, as indicated by the photomultiplier tube.

-

The reading on the dial is used, along with the solar zenith angle, to calculate the total column this compound.

-

-

Data Unit: The results are expressed in Dobson Units (DU). One Dobson Unit is defined as the thickness of 0.01 mm of pure this compound at standard temperature (0°C) and pressure (1 atm).[21]

| Historical this compound Measurement Milestones | Year | Key Scientist(s) | Contribution |

| Discovery of this compound | 1839 | C. F. Schönbein | Identified and named this compound based on its characteristic odor during electrolysis experiments.[1][2][3] |

| Determination of this compound's Formula | 1865 | J-L. Soret | Determined the chemical formula of this compound to be O₃.[3] |

| First Suggestion of Atmospheric this compound | 1880 | W. N. Hartley | Proposed that the UV cut-off in the solar spectrum was due to this compound absorption.[6] |

| Confirmation of the this compound Layer | 1913 | C. Fabry & H. Buisson | Confirmed the presence of the this compound layer and made the first quantitative estimate of its thickness.[6][7] |

| Invention of the Spectrophotometer | 1924 | G. M. B. Dobson | Invented the first instrument for routine measurement of total atmospheric this compound.[13][14] |

| Photochemical Theory of this compound | 1930 | S. Chapman | Described the mechanism of this compound formation and destruction in the stratosphere.[8][10] |

Satellite-Based this compound Measurement: A Global Perspective

The advent of the space age revolutionized this compound monitoring, providing a global and continuous view of the this compound layer.

The idea of measuring this compound from space was first put forward in 1957.[22] The first successful implementation was the Backscatter Ultraviolet (BUV) instrument on the Nimbus 4 satellite, launched in 1970.[22] The modern era of continuous global this compound monitoring began with the launch of the Nimbus 7 satellite in 1978, which carried two key instruments: the Solar Backscatter Ultraviolet (SBUV) and the Total this compound Mapping Spectrometer (TOMS).[22][23][24] These instruments were instrumental in confirming the existence and scale of the Antarctic this compound hole, which was first reported by scientists from the British Antarctic Survey in 1985 based on ground-based Dobson spectrophotometer readings.[15][24][25][26][27][28]

Caption: Workflow for satellite-based this compound measurement using the backscatter ultraviolet technique.

| Era of Measurement | Primary Technology | Key Instruments | Data Output |

| Early Chemical | Chemical Reactions | Schönbein's Test Paper | Qualitative presence of this compound |

| Ground-based Spectroscopic | UV Absorption | Dobson Spectrophotometer | Total Column this compound (Dobson Units) |

| Satellite Era | UV Backscatter | BUV, SBUV, TOMS, OMI | Global maps of total column this compound |

This guide has outlined the foundational discoveries and the evolution of measurement techniques that have been crucial to our understanding of atmospheric this compound. The progression from simple chemical tests to sophisticated satellite-based systems illustrates a remarkable journey of scientific inquiry and technological innovation.

References

- 1. Christian Friedrich Schönbein | Oxygen, Acids, Explosives | Britannica [britannica.com]

- 2. oxidationtech.com [oxidationtech.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Schönbein, Christian Friedrich – Epsom & Ewell History Explorer [eehe.org.uk]

- 5. Christian Friedrich Schönbein - Physics Today [physicstoday.aip.org]

- 6. quora.com [quora.com]

- 7. History of the study of atmospheric this compound [acd-ext.gsfc.nasa.gov]

- 8. Stratosphere - Wikipedia [en.wikipedia.org]

- 9. csus.edu [csus.edu]

- 10. About: this compound–oxygen cycle [dbpedia.org]

- 11. web.physics.ucsb.edu [web.physics.ucsb.edu]

- 12. youtube.com [youtube.com]

- 13. Dobson this compound spectrophotometer - Wikipedia [en.wikipedia.org]

- 14. csl.noaa.gov [csl.noaa.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. fluorocarbons.org [fluorocarbons.org]

- 17. ESA - Measuring this compound [esa.int]

- 18. The Dobson Spectrophotometer [ozonelayer.noaa.gov]

- 19. google.com [google.com]

- 20. Gordon Dobson’s original this compound spectrograph | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 21. youtube.com [youtube.com]

- 22. pages.jh.edu [pages.jh.edu]

- 23. rammb.cira.colostate.edu [rammb.cira.colostate.edu]

- 24. Research Satellites for Atmospheric Science, 1978-Present [earthobservatory.nasa.gov]

- 25. google.com [google.com]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide on the Anthropogenic Sources of Tropospheric Ozone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthropogenic precursors to tropospheric ozone, a significant air pollutant and greenhouse gas. The guide details the primary emission sources, chemical formation pathways, and the methodologies used to quantify and analyze these compounds. This information is critical for understanding the environmental and health impacts of air pollution and for developing effective mitigation strategies.

Introduction to Tropospheric this compound and its Precursors

Tropospheric, or ground-level, this compound (O₃) is a secondary air pollutant, meaning it is not directly emitted into the atmosphere.[1][2] Instead, it is formed through a series of complex photochemical reactions between nitrogen oxides (NOx) and volatile organic compounds (VOCs) in the presence of sunlight.[1][2] While this compound in the stratosphere is beneficial for absorbing harmful ultraviolet radiation, high concentrations in the troposphere are detrimental to human health, ecosystems, and agricultural crops.[2]

The primary anthropogenic precursors of tropospheric this compound are:

-

Nitrogen Oxides (NOx): Primarily nitric oxide (NO) and nitrogen dioxide (NO₂).

-

Volatile Organic Compounds (VOCs): A wide range of carbon-based chemicals that evaporate at room temperature.

-

Carbon Monoxide (CO): A colorless, odorless gas produced by incomplete combustion.

-

Methane (CH₄): A potent greenhouse gas that also contributes to background this compound formation.[3]

Understanding the sources and chemical transformations of these precursors is fundamental to controlling tropospheric this compound pollution.

Anthropogenic Sources of Tropospheric this compound Precursors

Human activities are the dominant source of tropospheric this compound precursors, particularly in urban and industrialized regions.[1] The following tables summarize the major anthropogenic sources and their estimated global emissions for each precursor.

Table 1: Global Anthropogenic Emissions of Nitrogen Oxides (NOx) by Sector

| Sector | Emissions (Tg N/year) | Key Activities |

| Energy | 15 - 25 | Fossil fuel combustion in power plants and industrial boilers. |

| Transportation | 10 - 20 | Exhaust from road vehicles (gasoline and diesel), aircraft, and shipping.[1] |

| Industry | 5 - 10 | Industrial processes such as cement and metal manufacturing. |

| Biomass Burning | 5 - 15 | Burning of forests, grasslands, and agricultural waste. |

| Residential | 2 - 5 | Combustion of biofuels and fossil fuels for heating and cooking. |

Note: Emission estimates are compiled from various sources and can vary based on the inventory and year of assessment. The data presented here are indicative of the relative contributions of different sectors.

Table 2: Global Anthropogenic Emissions of Non-Methane Volatile Organic Compounds (NMVOCs) by Sector

| Sector | Emissions (Tg/year) | Key Activities |

| Solvent Use | 30 - 50 | Industrial and domestic use of paints, coatings, adhesives, and cleaning agents. |

| Transportation | 20 - 40 | Incomplete combustion of fuel and evaporation from fuel systems. |

| Energy | 10 - 30 | Extraction, refining, and distribution of fossil fuels. |

| Industry | 10 - 20 | Chemical manufacturing and other industrial processes. |

| Residential | 5 - 15 | Combustion of biofuels and household product usage. |

| Biomass Burning | 10 - 40 | Incomplete combustion of organic matter. |

Table 3: Global Anthropogenic Emissions of Carbon Monoxide (CO) by Sector

| Sector | Emissions (Tg/year) | Key Activities |

| Biomass Burning | 200 - 400 | Incomplete combustion of forests, savannas, and agricultural waste. |

| Transportation | 100 - 200 | Incomplete combustion of gasoline and diesel fuels. |

| Residential | 50 - 100 | Incomplete combustion of biofuels and coal for domestic use. |

| Industry | 20 - 50 | Industrial processes and fossil fuel combustion. |

Table 4: Global Anthropogenic Emissions of Methane (CH₄) by Sector

| Sector | Emissions (Tg/year) | Key Activities |

| Agriculture | 100 - 150 | Enteric fermentation in livestock and rice cultivation. |

| Fossil Fuel Production and Use | 80 - 120 | Fugitive emissions from coal mining, oil and gas extraction, and natural gas distribution. |

| Waste | 40 - 70 | Decomposition of organic waste in landfills and wastewater treatment. |

| Biomass Burning | 10 - 30 | Incomplete combustion of organic matter. |

Chemical Formation of Tropospheric this compound: Signaling Pathways

The formation of tropospheric this compound is a complex, non-linear process driven by photochemistry.[4] The core of this process is the photolysis of nitrogen dioxide (NO₂), which initiates a series of reactions involving VOCs.

Diagram 1: The NOx Photochemical Cycle and this compound Formation

Caption: The NOx photochemical cycle illustrating the formation and destruction of this compound.

In this cycle, the photolysis of NO₂ by sunlight produces an oxygen atom (O(³P)), which then reacts with molecular oxygen (O₂) to form this compound (O₃). This compound can then react with nitric oxide (NO) to regenerate NO₂, a process known as titration. The presence of VOCs disrupts this null cycle. VOCs are oxidized in the atmosphere, primarily by the hydroxyl radical (OH), to form peroxy radicals (RO₂). These peroxy radicals then oxidize NO to NO₂ without consuming this compound. This leads to a net accumulation of this compound in the troposphere.

Diagram 2: Simplified Workflow of VOC Oxidation and its Role in this compound Formation

References

A Technical Guide to the Natural Mechanisms of Ground-Level Ozone Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ground-level ozone (O₃), a significant air pollutant with implications for respiratory health and ecosystem vitality, is not solely a product of anthropogenic emissions. Natural processes contribute substantially to the ambient concentrations of this compound and its precursors. A thorough understanding of these natural mechanisms is critical for accurate atmospheric modeling, effective air quality management, and comprehensive toxicological assessments relevant to drug development. This technical guide provides an in-depth exploration of the core natural pathways of ground-level this compound production, detailing the precursor sources, chemical transformations, and the methodologies used to quantify these processes. Quantitative data are summarized in structured tables, and key chemical pathways are visualized through detailed diagrams.

Introduction

This compound at the ground level is a secondary pollutant, formed through complex photochemical reactions in the troposphere. While industrial and vehicular emissions are major contributors, a baseline level of this compound exists due to natural sources. These sources can be broadly categorized into three main areas: biogenic emissions from vegetation, nitrogen oxide production from lightning and soil, and the intrusion of this compound-rich air from the stratosphere. This guide delineates the fundamental chemical and physical processes governing these natural phenomena.

Core Chemical Principles of Tropospheric this compound Formation

The formation of ground-level this compound is fundamentally driven by the photolysis of nitrogen dioxide (NO₂) in the presence of sunlight (hν), which initiates a cycle involving volatile organic compounds (VOCs).

The initial step is the photodissociation of NO₂:

NO₂ + hν (λ < 420 nm) → NO + O(³P) [1][2]

The highly reactive atomic oxygen (O(³P)) then rapidly combines with molecular oxygen (O₂) to form this compound (O₃):

O(³P) + O₂ + M → O₃ + M (where M is a third body, like N₂ or O₂)[1][2]

In a clean atmosphere, this this compound can be titrated by nitric oxide (NO), leading to a null cycle with no net this compound production:

O₃ + NO → NO₂ + O₂

However, the presence of VOCs disrupts this cycle. The oxidation of VOCs by the hydroxyl radical (•OH) and other oxidants produces peroxy radicals (RO₂•) and hydroperoxy radicals (HO₂•). These radicals convert NO back to NO₂, bypassing the this compound titration step and leading to a net accumulation of this compound.[1][2]

RO₂• + NO → RO• + NO₂ HO₂• + NO → •OH + NO₂

This process highlights the critical role of both nitrogen oxides (NOx = NO + NO₂) and VOCs as this compound precursors.

Major Natural Sources of this compound Precursors

Biogenic Volatile Organic Compounds (BVOCs) from Vegetation

Vegetation is the largest natural source of VOCs globally.[3] The most significant biogenic VOCs in terms of this compound production are isoprene and monoterpenes.

-

Isoprene (C₅H₈): A highly reactive hydrocarbon primarily emitted by deciduous trees, such as oaks and poplars.[1][4] Its emission is light and temperature-dependent.[1]

-

Monoterpenes (C₁₀H₁₆): A class of compounds including α-pinene and β-pinene, emitted by coniferous trees. Their emissions are more strongly dependent on temperature than light.

The atmospheric oxidation of these BVOCs is a complex process that generates peroxy radicals, contributing significantly to this compound formation, especially in regions with NOx availability.[1][4]

Natural Sources of Nitrogen Oxides (NOx)

Natural sources of NOx are crucial for this compound production in remote areas and the free troposphere.

-

Lightning: The high temperatures in a lightning channel dissociate molecular nitrogen (N₂) and oxygen (O₂), which then react to form NO. This lightning-produced NOx (LNOx) is a major source in the upper troposphere.[5][6][7]

-

Soil Emissions: Microbial processes in soils, specifically nitrification and denitrification, release NOx into the atmosphere. These emissions are influenced by soil temperature, moisture, and nitrogen content.[8][9]

-

Biomass Burning: Wildfires release large quantities of NOx and VOCs, leading to significant episodic this compound production.

Stratospheric Intrusion

The stratosphere contains a high concentration of this compound, which can be transported down into the troposphere, particularly in association with weather systems like deep troughs and cutoff lows. This process, known as stratospheric intrusion, can lead to elevated ground-level this compound concentrations, especially at high-altitude locations.

Quantitative Data on Natural this compound Precursors

The following tables summarize key quantitative data related to the natural sources of ground-level this compound precursors.

Table 1: Estimated Global Annual Emissions of Natural this compound Precursors

| Precursor | Natural Source | Estimated Global Annual Emissions (Tg/year) | Key References |

| Isoprene | Vegetation | 400 - 600 | Guenther et al. (2006) |

| Monoterpenes | Vegetation | 127 | Guenther et al. (1995) |

| Other BVOCs | Vegetation | ~150 | Guenther et al. (1995) |

| NOx (as N) | Lightning | 2 - 8 | Schumann and Huntrieser (2007) |

| NOx (as N) | Soil Emissions | 5 - 21 | Davidson and Kingerlee (1997) |

| NOx (as N) | Biomass Burning | ~7 | van der Werf et al. (2010) |

Table 2: Comparison of Biogenic VOC Emission Rates from Different Ecosystems

| Ecosystem Type | Dominant Vegetation | Dominant BVOC | Typical Emission Rate (mg m⁻² h⁻¹) | Key References |

| Tropical Rainforest | Broadleaf Trees | Isoprene | 10 - 30 | Kesselmeier et al. (2002) |

| Temperate Deciduous Forest | Oak, Poplar | Isoprene | 5 - 20 | Geron et al. (2000) |

| Boreal Forest | Pine, Spruce | Monoterpenes | 1 - 5 | Rinne et al. (2000) |

| Grassland | Various Grasses | Methanol, Acetaldehyde | 0.1 - 1 | Karl et al. (2001) |

Experimental Protocols for Measuring Natural this compound Precursors

Accurate quantification of natural this compound precursors relies on a variety of field and laboratory techniques.

Measurement of Biogenic VOC Emissions

Methodology: Dynamic Enclosure (Cuvette) System with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Enclosure: A transparent chamber (cuvette) is placed over a branch or a section of vegetation.

-

Air Supply: Purified air with a known composition is supplied to the enclosure at a constant flow rate.

-

Sampling: Air is drawn from the outlet of the enclosure and passed through an adsorbent tube to trap the BVOCs.

-

Analysis: The trapped compounds are thermally desorbed from the tube and analyzed by GC-MS for identification and quantification.

-

Calculation: The emission rate is calculated based on the concentration of the BVOCs in the outlet air, the flow rate, and the biomass or leaf area within the enclosure.

Quantification of NOx Emissions from Soil

Methodology: Static Chamber Method with Chemiluminescence NOx Analyzer

-

Chamber Placement: A sealed chamber is placed on the soil surface for a defined period.

-

Gas Sampling: Air samples are collected from the chamber headspace at regular intervals using syringes.

-

Analysis: The collected air samples are injected into a chemiluminescence NOx analyzer, which measures the concentration of NO and NO₂.

-

Flux Calculation: The rate of increase in NOx concentration within the chamber over time is used to calculate the soil emission flux.[10]

Measurement of Lightning-Induced NOx

Methodology: Satellite Remote Sensing using this compound Monitoring Instrument (OMI)

-

Data Acquisition: The OMI instrument on the Aura satellite measures backscattered solar radiation in the ultraviolet and visible spectrum.

-

NO₂ Retrieval: The spectral data is used to retrieve the total column density of NO₂ in the atmosphere.[5][11]

-

Lightning Data Correlation: The retrieved NO₂ data is correlated with lightning flash data from ground-based networks (e.g., World Wide Lightning Location Network).[12]

-

LNOx Estimation: By analyzing the enhancement of NO₂ in the vicinity of thunderstorms, the production of NOx per lightning flash can be estimated.[5][7][12]

Ambient Air Sampling of this compound Precursors

Methodology: Whole Air Sampling in Canisters followed by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Sample Collection: A grab sample of ambient air is collected in a pre-evacuated, passivated stainless-steel canister.[2][13]

-

Pre-concentration: A known volume of the air sample is passed through a cryogenic trap to concentrate the VOCs.

-

Analysis: The trapped VOCs are thermally desorbed and injected into a GC-FID system for separation and quantification.[14]

-

Data Analysis: The concentrations of individual VOCs are determined by comparing their peak areas to those of known calibration standards.[14]

Measurement of Tropospheric this compound Profiles

Methodology: Ozonesonde Launch

-

Instrument Package: An electrochemical concentration cell (ECC) ozonesonde is attached to a weather balloon along with a radiosonde.[15][16]

-

Launch and Ascent: The balloon is launched, and as it ascends through the atmosphere, the ozonesonde measures the this compound concentration, while the radiosonde measures pressure, temperature, and humidity.[15][16]

-

Data Transmission: The data is transmitted in real-time to a ground receiving station.[16]

-

Profile Generation: The received data is used to generate a high-resolution vertical profile of this compound concentration in the troposphere and stratosphere.

Visualization of Key Pathways and Workflows

Chemical Pathways

Caption: Core photochemical cycle of natural ground-level this compound production.

Caption: Simplified atmospheric oxidation pathway of isoprene leading to this compound formation.

Experimental Workflows

Caption: Experimental workflow for measuring biogenic VOC emissions.

Caption: Workflow for obtaining tropospheric this compound profiles using an ozonesonde.

Conclusion

The natural production of ground-level this compound is a complex interplay of biogenic emissions, atmospheric physics, and photochemistry. A comprehensive understanding of these mechanisms is paramount for distinguishing natural background levels from anthropogenic contributions, thereby informing regulatory frameworks and enhancing our ability to predict air quality. For professionals in drug development, an awareness of the sources and variability of this natural oxidant is crucial for assessing potential respiratory effects and designing robust clinical trials. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working at the intersection of atmospheric science, environmental health, and medicine.

References

- 1. google.com [google.com]

- 2. eurofinsus.com [eurofinsus.com]

- 3. escholarship.org [escholarship.org]

- 4. google.com [google.com]

- 5. amt.copernicus.org [amt.copernicus.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. ars.usda.gov [ars.usda.gov]

- 10. uaiasi.ro [uaiasi.ro]

- 11. research.tue.nl [research.tue.nl]

- 12. wwlln.net [wwlln.net]

- 13. cdn.chromspec.com [cdn.chromspec.com]

- 14. gcms.cz [gcms.cz]

- 15. KMI - Ozonesondes [this compound.meteo.be]

- 16. Mauna Loa Observatory - NOAA Global Monitoring Laboratory [gml.noaa.gov]

atmospheric transport and distribution of stratospheric ozone

An In-Depth Technical Guide to the Atmospheric Transport and Distribution of Stratospheric Ozone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Stratospheric this compound is paramount for life on Earth, serving as a protective shield against harmful solar ultraviolet radiation. Its distribution, however, is not uniform, being governed by a complex interplay of photochemical production and dynamic transport. While the majority of this compound is produced in the tropical stratosphere, the highest concentrations are typically observed at mid to high latitudes. This technical guide provides a detailed examination of the core atmospheric processes responsible for this distribution, focusing on the Brewer-Dobson circulation. It further outlines the principal experimental methodologies used to quantify this compound concentrations and presents key quantitative data in a structured format for clarity and comparison.

The global distribution of stratospheric this compound is fundamentally controlled by a slow, large-scale atmospheric circulation known as the Brewer-Dobson circulation (BDC).[1] This circulation explains the apparent paradox that the region of maximum this compound production (the tropics) is not the region of maximum this compound concentration.[2] The BDC is not a simple direct flow but a residual circulation driven by the breaking of planetary-scale atmospheric waves (specifically Rossby waves) in the stratosphere.[3]

The process can be broken down into three primary stages:

-

Tropical Upwelling: Air from the troposphere rises into the tropical stratosphere. This is where most of the Earth's stratospheric this compound is produced through the photolysis of molecular oxygen (O₂) by solar ultraviolet radiation.[1]

-

Poleward Transport: Once in the stratosphere, this this compound-rich air is slowly transported towards the poles in both hemispheres.[2][3] This poleward movement is most effective during the winter season of each hemisphere.

-

Mid- and High-Latitude Downwelling: As the air reaches the middle and polar latitudes, it cools and descends into the lower stratosphere, where it accumulates.[1] This sinking motion effectively traps this compound in the lower stratosphere of the higher latitudes, leading to the highest total column this compound values being observed in these regions.[4]

This entire circulation has a transport time of several years for air to move from the tropical tropopause to the polar lower stratosphere.[5] Recent observations have confirmed that the Brewer-Dobson circulation has been accelerating at a rate of approximately 2.0% per decade, a phenomenon likely linked to climate change.[3]

Global Distribution of Stratospheric this compound

The result of the Brewer-Dobson circulation is a distinct and predictable pattern of this compound distribution that varies with latitude and season. Total column this compound is typically reported in Dobson Units (DU), where a global average is about 300 DU.[4]

-

Latitudinal Distribution: Total this compound is generally lowest in the tropics and increases towards the poles. The highest values are found in the mid-to-high latitudes.[4] This is a direct consequence of the BDC transporting this compound away from its tropical source region to higher latitudes.[1][2]

-

Seasonal Distribution: The poleward transport of this compound is strongest during the winter and early spring of each hemisphere, leading to maximum total this compound values during the spring.[4] For instance, the Northern Hemisphere experiences its this compound maximum around March, poleward of 45°N.[4] A significant exception to this pattern is the Antarctic this compound hole, a phenomenon of severe this compound depletion that occurs during the Southern Hemisphere's spring.[4]

Experimental Methodologies for this compound Measurement

The quantification of atmospheric this compound relies on a suite of sophisticated in-situ and remote sensing techniques. These methods leverage this compound's unique chemical and optical properties, particularly its strong absorption of ultraviolet (UV) radiation.

Remote Sensing Techniques

Remote measurements detect this compound from a significant distance, often by analyzing the absorption of solar radiation as it passes through the atmosphere.

3.1.1 Dobson Spectrophotometer

The Dobson spectrophotometer, developed in the 1920s, is the foundational instrument for ground-based total this compound monitoring.

-

Principle: The instrument measures the differential absorption of sunlight at two UV wavelengths—one that is strongly absorbed by this compound and one that is weakly absorbed.[6] By comparing the relative intensities of these wavelength pairs (e.g., 305.5 nm vs. 325.0 nm), the total amount of this compound in the atmospheric column directly above the instrument can be calculated.[2]

-

Protocol:

-

The instrument is aimed at the sun (direct sun observation) or a patch of zenith sky.

-

A specific wavelength pair is selected (e.g., 'A' or 'D' pair).

-

A rotating sector wheel alternately directs light from each wavelength through a slit to a photomultiplier tube.

-

An optical wedge is manually or automatically adjusted to equalize the measured intensity of the two wavelengths.

-

The position of the wedge provides a value (the R-dial reading) that is proportional to the intensity ratio.

-

This value, along with the solar zenith angle, is used in established equations based on the Beer-Lambert law to derive the total column this compound in Dobson Units.

-

3.1.2 Satellite-Based Instruments

Satellites provide a global perspective on this compound distribution. Instruments like the Total this compound Mapping Spectrometer (TOMS), the this compound Monitoring Instrument (OMI), and the Stratospheric Aerosol and Gas Experiment (SAGE) have been pivotal.

-

Principle: Most satellite instruments operate on one of two principles:

-

Backscatter Ultraviolet (BUV): Instruments like TOMS and OMI measure the amount of solar UV radiation that is scattered by the Earth's atmosphere back into space.[7] Since this compound absorbs specific UV wavelengths, the "missing" radiation in the backscattered signal corresponds to the amount of this compound present.

-

Solar Occultation: Instruments like SAGE measure the absorption of direct sunlight as the sun rises or sets from the satellite's perspective.[7] This limb-viewing technique allows for the derivation of high-resolution vertical profiles of this compound.

-

-

Protocol (Generic BUV):

-

The satellite orbits the Earth, with the instrument continuously scanning the swath beneath it.

-

The instrument's spectrometer measures the intensity of backscattered UV radiation at various wavelengths.

-

Onboard or ground-based algorithms compare the measured radiances to the known incoming solar irradiance at the top of the atmosphere.

-

By analyzing the degree of absorption at this compound-sensitive wavelengths, the total this compound column is calculated for each scanned location, building a daily global map.

-

In-Situ Measurement Techniques

In-situ techniques require the instrument to be in direct contact with the air being sampled.

3.2.1 Ozonesonde

Ozonesondes are lightweight, balloon-borne instruments that provide high-resolution vertical profiles of this compound concentration.

-

Principle: The most common type is the Electrochemical Concentration Cell (ECC) ozonesonde. It consists of two half-cells containing potassium iodide (KI) solutions of different concentrations.[8] Air is pumped through the cathode cell, where this compound reacts with the KI solution, causing an electrical current to flow between the cells. The magnitude of this current is directly proportional to the mass flow rate of this compound into the cell.

-

Protocol: The process involves pre-flight conditioning and the launch itself.

Quantitative Data Summary

The following tables summarize key quantitative data regarding stratospheric this compound distribution and the performance of common measurement techniques.

Table 1: Representative Stratospheric this compound Concentrations by Latitude and Altitude

| Altitude (km) | Pressure (hPa) | Tropical (20°S–20°N) this compound VMR (ppmv) | Mid-Latitude (35°N–60°N) this compound VMR (ppmv) | Polar (High Latitude) this compound VMR (ppmv) |

| 40 | ~3 | 8.5 - 9.5 | 6.0 - 7.0 | 4.0 - 5.0 |

| 35 | ~6 | 9.0 - 10.0 | 7.0 - 8.0 | 5.0 - 6.0 |

| 30 | ~12 | 7.0 - 8.0 | 6.5 - 7.5 | 5.5 - 6.5 |

| 25 | ~25 | 4.0 - 5.0 | 5.0 - 6.0 | 5.0 - 6.0 |

| 20 | ~55 | 1.0 - 2.0 | 3.0 - 4.5 | 3.5 - 5.0 |

| 15 | ~120 | < 0.5 | 0.5 - 1.5 | 1.0 - 2.0 |

Note: Values are approximate and represent annual averages. VMR is Volume Mixing Ratio in parts per million by volume. Data synthesized from multiple atmospheric profile studies.

Table 2: Comparison of Key this compound Measurement Techniques

| Technique | Platform | Measurement Type | Typical Vertical Resolution | Key Advantages | Key Limitations |

| Dobson Spectrophotometer | Ground-based | Total Column | N/A | Long-term data record, high precision | Affected by aerosols/pollutants, limited spatial coverage |

| Ozonesonde (ECC) | Balloon-borne | Vertical Profile | ~150 meters | High vertical resolution, in-situ measurement | Spatially and temporally sparse, single-use instrument |

| Satellite (BUV - e.g., OMI) | Space-borne | Total Column | N/A | Daily global coverage | Indirect measurement, lower resolution than in-situ |

| Satellite (Occultation - e.g., SAGE) | Space-borne | Vertical Profile | ~1 km | High vertical accuracy, self-calibrating | Limited spatial/temporal coverage (sunrise/sunset events) |

References

- 1. ACP - Updated trends of the stratospheric this compound vertical distribution in the 60°âSâ60°âN latitude range based on the LOTUS regression model [acp.copernicus.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

- 6. Accurate modeling of spectral fine-structure in Earth radiance spectra measured with the Global this compound Monitoring Experi… [ouci.dntb.gov.ua]

- 7. vit.ac.in [vit.ac.in]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Measuring Atmospheric Ozone Concentrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the principal techniques used to measure atmospheric ozone concentrations. Understanding these methods is crucial for atmospheric research, climate modeling, and assessing the environmental impact of various compounds, which can be relevant for drug development professionals in evaluating the broader environmental context of their work.

Ground-Based Remote Sensing: Spectrophotometry

Ground-based spectrophotometers are the cornerstone of long-term this compound monitoring, providing reliable data on the total this compound column.[1] These instruments measure the differential absorption of ultraviolet (UV) solar radiation by this compound in the atmosphere.[2][3]

Dobson this compound Spectrophotometer

The Dobson spectrophotometer, developed in the 1920s, is the standard instrument for ground-based total this compound monitoring.[1][4] It measures the relative intensity of sunlight at two different UV wavelengths—one that is strongly absorbed by this compound and one that is weakly absorbed.[2][3] The difference in the intensities of these wavelength pairs is used to calculate the total amount of this compound in a vertical column of the atmosphere above the instrument.[2][3][5]

Application Note: The Dobson spectrophotometer provides the longest historical record of total column this compound, making it invaluable for long-term trend analysis.[6][7] While highly accurate and stable, these instruments require manual operation, which can be a limitation.[6]

Experimental Protocol: Total Column this compound Measurement (Direct Sun)

-

Instrument Setup and Calibration:

-

Ensure the Dobson spectrophotometer is properly calibrated against a reference instrument. This is typically done through inter-comparison campaigns.

-

Level the instrument and ensure it is oriented correctly towards the sun.

-

-

Wavelength Selection:

-

Observation:

-

Direct the instrument's sun director to align with the direct solar beam.

-

The instrument's internal optics split the incoming light into the two selected wavelengths.

-

A photomultiplier tube detects the intensity of each wavelength.[3]

-

-

Data Acquisition:

-

The instrument measures the ratio of the intensities of the two wavelengths.

-

This ratio is used in conjunction with the known this compound absorption coefficients and the solar zenith angle to calculate the total column this compound.

-

-

Data Expression:

-

Total this compound is expressed in Dobson Units (DU). One DU is equivalent to a 0.01 mm thick layer of pure this compound at standard temperature and pressure.[8]

-

Brewer this compound Spectrophotometer

The Brewer spectrophotometer is a more modern, automated instrument that also measures total column this compound using UV absorption principles.[9][10] It utilizes a diffraction grating to select five specific UV wavelengths for measurement (306.3, 310.1, 313.5, 316.8, and 320.1 nm).[11][12]

Application Note: The Brewer spectrophotometer's automation allows for continuous, unattended measurements, making it a key component of modern this compound monitoring networks.[10][13] In addition to this compound, it can also measure sulfur dioxide (SO2) and nitrogen dioxide (NO2).[12] Its accuracy for total this compound is generally within ±1%.[9]

Experimental Protocol: Automated Total Column this compound Measurement

-

Instrument Setup:

-

Install the Brewer spectrophotometer on a stable, level platform with a clear view of the sky.

-

Connect the instrument to a data acquisition system.

-

-

Automated Operation:

-

The instrument automatically tracks the sun's position throughout the day.[10]

-

It performs a series of measurements at predefined intervals.

-

-

Measurement Cycle:

-

The instrument measures the intensity of the five operational UV wavelengths from direct sunlight.

-

It also performs internal calibrations using a standard lamp and a mercury lamp for wavelength calibration.[12]

-

-

Data Processing:

-

The instrument's software uses a sophisticated algorithm to calculate total column this compound from the measured UV intensities, accounting for factors like Rayleigh scattering and aerosol effects.

-

The data is automatically recorded and can be transmitted to a central database.

-

In-Situ Measurements: Ozonesondes

Ozonesondes are lightweight, balloon-borne instruments that provide detailed vertical profiles of this compound concentration from the surface up to altitudes of about 35 km.[1][14][15] They are the only instruments capable of producing high-resolution vertical this compound profiles without relying on sunlight.[14]

Application Note: Ozonesonde measurements are crucial for understanding the vertical distribution of this compound, particularly in the stratosphere and troposphere.[16] They are essential for validating satellite this compound data and for studying atmospheric transport processes.[16]

Experimental Protocol: Electrochemical Concentration Cell (ECC) Ozonesonde Launch

-

Initial Preparation (10-14 Days Before Flight):

-

Clean the ozonesonde's cell, tubing, and pump block.

-

Condition the sensor by running it with high this compound concentrations for 30 minutes.[17]

-

-

Day of Flight Preparation:

-

Prepare fresh cathode (1% potassium iodide solution) and anode solutions.[14]

-

Fill the sensor cell with 3.0 mL of the cathode solution.[14]

-

Interface the ozonesonde with a meteorological radiosonde, which measures pressure, temperature, and humidity.[14]

-

Perform a final calibration and background check.

-

-

Launch:

-

Attach the ozonesonde and radiosonde package to a weather balloon.

-

Release the balloon. The balloon will ascend at a rate of about 5 m/s.[15]

-

-

Data Collection:

-

As the balloon ascends, the ozonesonde's pump draws in ambient air.[14]

-

This compound in the air reacts with the potassium iodide solution, generating an electrical current proportional to the this compound concentration.[14][15]

-

The radiosonde transmits the this compound data, along with meteorological data, to a ground receiving station in real-time.[14]

-

-

Data Analysis:

-

The received data is processed to create a vertical profile of this compound partial pressure as a function of altitude.

-

The total column this compound can be calculated by integrating this profile.[14]

-

Satellite-Based Remote Sensing

Satellites provide a global perspective on atmospheric this compound distribution. Instruments on board satellites measure this compound by observing the backscattered UV radiation from the Earth's atmosphere or surface.[2][8]

Application Note: Satellite measurements are essential for monitoring the global this compound layer, including the Antarctic this compound hole.[18] They provide daily global maps of total column this compound. While powerful for their spatial coverage, they require validation from ground-based and in-situ measurements.

Key Satellite Instruments:

-

Total this compound Mapping Spectrometer (TOMS): A pioneering instrument that provided long-term global this compound data.[8]

-

This compound Monitoring Instrument (OMI): Currently in operation, providing high-resolution global this compound maps.[1][8]

-

TROPOspheric Monitoring Instrument (TROPOMI): A newer instrument on the Sentinel-5 Precursor satellite that measures this compound and other trace gases with high spatial resolution.[19]

Measurement Principle:

-

Observation: The satellite instrument measures the spectrum of UV radiation scattered back into space by the Earth's atmosphere.

-

Data Retrieval: The amount of this compound is determined by the degree of absorption at specific UV wavelengths that are sensitive to this compound.

-

Data Products: The processed data provides information on total column this compound and, in some cases, vertical profiles of this compound concentration.

LIDAR (Light Detection and Ranging)

LIDAR is a remote sensing technique that uses laser beams to measure atmospheric properties. For this compound measurement, the Differential Absorption Lidar (DIAL) technique is employed.[20]

Application Note: LIDAR provides high-resolution vertical profiles of this compound in the troposphere and stratosphere.[21] It is a powerful tool for studying this compound dynamics and transport, particularly for investigating sources of high surface this compound concentrations.[22]

Experimental Protocol: Differential Absorption Lidar (DIAL)

-

Laser Transmission:

-

Two laser beams with slightly different wavelengths are transmitted into the atmosphere.

-

One wavelength is strongly absorbed by this compound ("on-line"), and the other is weakly absorbed ("off-line").[20]

-

-

Backscatter Detection:

-

A telescope collects the laser light that is backscattered by air molecules and aerosols.

-

A detector measures the intensity of the backscattered light for both wavelengths.

-

-

Data Analysis:

-

The difference in the intensity of the backscattered light between the on-line and off-line wavelengths is used to calculate the this compound concentration as a function of altitude.[20]

-

The time it takes for the light to travel to a certain altitude and back provides the range information, allowing for the creation of a vertical profile.

-

Quantitative Data Summary

| Technique | Parameter Measured | Typical Altitude Range | Spatial Resolution | Temporal Resolution | Key Advantages | Key Limitations |

| Dobson Spectrophotometer | Total Column this compound | Ground-based | Point measurement | Manual (intermittent) | High accuracy, long-term data record | Manual operation, limited spatial coverage |

| Brewer Spectrophotometer | Total Column this compound, SO2, NO2 | Ground-based | Point measurement | Automated (continuous) | Automated, multi-species measurement | Limited spatial coverage |

| Ozonesonde | Vertical this compound Profile | Surface to ~35 km | High vertical resolution (~150m)[16] | Per launch (typically weekly) | High vertical resolution, independent of sunlight | Single-use, limited spatial and temporal coverage |

| Satellite (e.g., OMI) | Total Column this compound, Vertical Profile | Global | ~13 x 24 km | Daily global coverage | Global coverage | Lower spatial resolution than in-situ, requires validation |

| LIDAR (DIAL) | Vertical this compound Profile | Troposphere & Stratosphere | High vertical resolution | Continuous (at a fixed location) | High temporal and vertical resolution | Complex and expensive, limited spatial coverage |

Diagrams

Caption: Workflow for Dobson Spectrophotometer Measurement.

Caption: Workflow for Ozonesonde Measurement.

Caption: Interrelationship of this compound Measurement Techniques.

References

- 1. How Atmospheric this compound is Measured: Tools and Technologies • Disaster.Shiksha [disaster.shiksha]

- 2. csl.noaa.gov [csl.noaa.gov]

- 3. jma-net.go.jp [jma-net.go.jp]

- 4. theozonehole.org [theozonehole.org]

- 5. gml.noaa.gov [gml.noaa.gov]

- 6. AMT - A fully automated Dobson sun spectrophotometer for total column this compound and Umkehr measurements [amt.copernicus.org]

- 7. essd.copernicus.org [essd.copernicus.org]

- 8. How Scientists Measure the this compound - How Scientists Measure the this compound | HowStuffWorks [science.howstuffworks.com]

- 9. researchgate.net [researchgate.net]

- 10. jma-net.go.jp [jma-net.go.jp]

- 11. Brewer this compound Spectrometer [pearl-candac.ca]

- 12. Brewer MkIV [gml.noaa.gov]

- 13. KMI - The Brewer spectrophotometers [meteo.be]

- 14. This compound and Water Vapor - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 15. Measuring the concentration of this compound - ESKP [eskp.de]

- 16. KMI - Ozonesondes [this compound.meteo.be]

- 17. Ozonesonde Instructions [patrickcullis.com]

- 18. This compound depletion - Wikipedia [en.wikipedia.org]

- 19. Sentinel Collections in Earth Engine | Earth Engine Data Catalog | Google for Developers [developers.google.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. repository.library.noaa.gov [repository.library.noaa.gov]

Application Notes and Protocols for Ozonolysis in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1] This oxidative cleavage transforms the original double or triple bond into two carbonyl functionalities.[1] The specific nature of the final products—aldehydes, ketones, carboxylic acids, or alcohols—can be precisely controlled by the work-up conditions employed after the initial reaction with this compound, making it an invaluable tool in synthetic chemistry.[2][3] Its applications range from simple functional group transformations to key bond-breaking steps in the total synthesis of complex natural products and the industrial-scale manufacturing of pharmaceutical intermediates.[4][5]

Reaction Mechanism: The Criegee Intermediate

The generally accepted mechanism for the ozonolysis of alkenes was proposed by Rudolf Criegee in 1953.[1] The reaction proceeds through several key intermediates:

-

1,3-Dipolar Cycloaddition: this compound acts as a 1,3-dipole and reacts with the alkene in a concerted 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, also known as a molozonide.[1][6]

-

Cycloreversion: The molozonide rapidly rearranges via a retro-1,3-dipolar cycloaddition, breaking apart to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often referred to as the Criegee intermediate.[1][7]

-

Second 1,3-Dipolar Cycloaddition: The carbonyl compound and the Criegee intermediate then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).[1]

This secondary ozonide is then subjected to a work-up procedure to yield the final products.

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Supplemental Topics [www2.chemistry.msu.edu]

- 7. Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ozone-Based Advanced Oxidation Processes in Water Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ozone-based Advanced Oxidation Processes (AOPs) in water treatment. AOPs are powerful methods for the degradation of recalcitrant organic and inorganic pollutants, leveraging the high reactivity of hydroxyl radicals (•OH).[1][2] This document outlines the mechanisms, experimental setups, and quantitative data for common this compound-based AOPs, including ozonation alone (O₃), the combination of this compound with hydrogen peroxide (O₃/H₂O₂), this compound with ultraviolet radiation (O₃/UV), and catalytic ozonation.

Introduction to this compound-Based AOPs

This compound is a potent oxidizing agent; however, its direct reaction with certain pollutants can be selective and slow.[3] Advanced Oxidation Processes enhance the oxidation potential by generating highly reactive and non-selective hydroxyl radicals.[1][3] These radicals can mineralize a wide range of contaminants, including pharmaceuticals, pesticides, and industrial chemicals, into less harmful substances like water, carbon dioxide, and inorganic acids.[3]

The primary this compound-based AOPs discussed in these notes are:

-

Ozonation (O₃): Direct oxidation by molecular this compound.

-

This compound/Hydrogen Peroxide (O₃/H₂O₂ or Peroxone): The addition of hydrogen peroxide accelerates the decomposition of this compound to form hydroxyl radicals.[4]

-

This compound/UV (O₃/UV): UV photolysis of this compound generates hydroxyl radicals.[3]

-

Catalytic Ozonation: The use of catalysts, such as metal oxides or carbon-based materials, to enhance this compound decomposition and hydroxyl radical formation.[3]

Data Presentation: Degradation of Micropollutants

The following tables summarize the degradation efficiencies of various micropollutants using different this compound-based AOPs under specified experimental conditions.

Table 1: Degradation of Selected Pharmaceuticals by Ozonation and Catalytic Ozonation

| Micropollutant | Initial Conc. (µg/L) | AOP System | Catalyst | Catalyst Conc. (g/L) | This compound Conc. (mg/L) | pH | Temp. (°C) | Degradation (%) | Reference |

| Atrazine | 500 | O₃ | - | - | 2 | 7.8 | 23 ± 2 | ~50 | [1] |

| Atrazine | 500 | Catalytic O₃ | Al₂O₃ | 0.5 | 2 | 7.8 | 23 ± 2 | ~60 | [1] |

| Atrazine | 500 | Catalytic O₃ | SiO₂ | 0.5 | 2 | 7.8 | 23 ± 2 | ~55 | [1] |

| Benzotriazole | 500 | O₃ | - | - | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Benzotriazole | 500 | Catalytic O₃ | Al₂O₃ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Benzotriazole | 500 | Catalytic O₃ | SiO₂ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Caffeine | 500 | O₃ | - | - | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Caffeine | 500 | Catalytic O₃ | Al₂O₃ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Caffeine | 500 | Catalytic O₃ | SiO₂ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Carbamazepine | 50 | O₃ | - | - | 2 | 7.8 | 23 ± 2 | 100 | [1] |

| Carbamazepine | 50 | Catalytic O₃ | Al₂O₃ | 0.5 | 2 | 7.8 | 23 ± 2 | 100 | [1] |

| Carbamazepine | 50 | Catalytic O₃ | SiO₂ | 0.5 | 2 | 7.8 | 23 ± 2 | 100 | [1] |

| Fluoxetine | 500 | O₃ | - | - | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Fluoxetine | 500 | Catalytic O₃ | Al₂O₃ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Fluoxetine | 500 | Catalytic O₃ | SiO₂ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Ibuprofen | 500 | O₃ | - | - | 2 | 7.8 | 23 ± 2 | ~40 | [1] |

| Ibuprofen | 500 | Catalytic O₃ | Al₂O₃ | 0.5 | 2 | 7.8 | 23 ± 2 | ~65 | [1] |

| Ibuprofen | 500 | Catalytic O₃ | SiO₂ | 0.5 | 2 | 7.8 | 23 ± 2 | ~50 | [1] |

| Paracetamol | 500 | O₃ | - | - | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Paracetamol | 500 | Catalytic O₃ | Al₂O₃ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

| Paracetamol | 500 | Catalytic O₃ | SiO₂ | 0.5 | 2 | 7.8 | 23 ± 2 | >95 | [1] |

Table 2: Comparative Degradation of Pharmaceuticals by Various AOPs

| AOP System | Target Pollutants | Key Findings | Reference |

| O₃, UV, UV/H₂O₂, O₃/UV, O₃/H₂O₂ | 30 different pharmaceuticals | O₃-based AOPs were effective for a wide range of pharmaceuticals. The combination of O₃ with UV or H₂O₂ enhanced degradation rates compared to O₃ alone. | [5] |

| O₃, O₃/H₂O₂, O₃/UV, O₃/H₂O₂/UV, UV/H₂O₂, UV/Cl₂ | Amoxicillin | The O₃/H₂O₂ process was more effective than the UV/H₂O₂ system. Maximum COD removal was achieved at pH 11 with H₂O₂. | [6] |

| O₃, O₃/UV, H₂O₂/O₃/UV, Cl₂/O₃/UV | Various pharmaceuticals | The Cl₂/O₃/UV process was the most effective for the degradation of most target micropollutants. | [7] |

Experimental Protocols

General Laboratory-Scale Ozonation Setup

A typical bench-scale ozonation system consists of an this compound generator, a reactor vessel, a gas diffuser, and an off-gas destruction unit.

Materials:

-

This compound generator (e.g., corona discharge type)

-

Oxygen source (pure oxygen or dry air)

-

Gas flow meter/controller

-